C-4 Ester vs. Cinnolin-4(1H)-one in HNE Inhibition Mechanism
The ethyl acetate ester at the C-4 position of the target compound is not a passive structural feature; it is the primary site of nucleophilic attack by Ser195 in human neutrophil elastase (HNE), distinguishing its mechanism from that of cinnolin-4(1H)-one-based inhibitors. Molecular docking studies revealed that cinnoline derivatives with a C-4 ester function are attacked at the ester group by the HNE Ser195 hydroxyl group, whereas molecules bearing a cinnolin-4(1H)-one scaffold are attacked at the amido moiety [1]. This mechanistic divergence directly impacts inhibitor design and stability.
| Evidence Dimension | Mechanism of covalent interaction with HNE catalytic Ser195 |
|---|---|
| Target Compound Data | Ester group at C-4 is the point of nucleophilic attack by Ser195 hydroxyl group |
| Comparator Or Baseline | Cinnolin-4(1H)-one derivatives: Amido moiety is the point of attack |
| Quantified Difference | N/A (qualitative mechanistic distinction) |
| Conditions | Molecular docking studies into the HNE binding site; cinnoline derivatives evaluated as reversible competitive inhibitors |
Why This Matters
This mechanistic insight guides procurement for projects targeting serine proteases like HNE, where the ester function is essential for desired interaction kinetics.
- [1] Crocetti L, Giovannoni MP, Schepetkin IA, Quinn MT, Khlebnikov AI, Cilibrizzi A, et al. Cinnoline derivatives as human neutrophil elastase inhibitors. J Enzyme Inhib Med Chem. 2016;31(4):628-639. DOI: 10.3109/14756366.2015.1057718. View Source
